BenchChemオンラインストアへようこそ!

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

HCN1 selectivity neuropathic pain ion channel pharmacology

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS 1368437-50-6) is a synthetic tetrahydroquinoline derivative featuring a piperazine moiety at the 6-position and methyl groups at the 1- and 3-positions. Bioactivity data indicates that this compound functions as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with a notable selectivity profile favoring HCN1 (IC50 = 2.51 µM) over HCN4 (IC50 = 20 µM), as determined via a VIPR assay in HEK-293 cells heterologously expressing human channels.

Molecular Formula C15H22ClN3O
Molecular Weight 295.81 g/mol
Cat. No. B13196453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Molecular FormulaC15H22ClN3O
Molecular Weight295.81 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl
InChIInChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H
InChIKeyJRQPGZUUWNICGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one Hydrochloride: A Research Compound with HCN Channel Subtype Bias


1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS 1368437-50-6) is a synthetic tetrahydroquinoline derivative featuring a piperazine moiety at the 6-position and methyl groups at the 1- and 3-positions . Bioactivity data indicates that this compound functions as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with a notable selectivity profile favoring HCN1 (IC50 = 2.51 µM) over HCN4 (IC50 = 20 µM), as determined via a VIPR assay in HEK-293 cells heterologously expressing human channels [1].

Subtype Selectivity Defines Research Utility: Why 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Replaced by Generic HCN Blockers


Generic HCN channel blockers, such as ivabradine and zatebradine, exhibit a broad, non-selective blockade across HCN subtypes (HCN1–4), with IC50 values typically clustered within a 2-fold range [1]. This lack of selectivity confounds many experimental paradigms, particularly those aimed at dissecting HCN1-specific roles in neuropathic pain or HCN4-specific roles in cardiac pacemaking. The compound 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride stands apart by demonstrating an approximately 8-fold selectivity for HCN1 over HCN4 (IC50 2.51 µM vs. 20 µM) [2]. Substituting this compound with a pan-HCN blocker would therefore compromise the ability to attribute observed effects to a specific HCN subtype, undermining the validity of mechanistic studies.

Quantitative Differentiation Evidence for 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one Hydrochloride Against Standard HCN Blockers


HCN1 vs. HCN4 Selectivity Profile Compared to Non-Selective HCN Blockers Ivabradine and Zatebradine

The compound demonstrates a marked preferential inhibition of HCN1 over HCN4. In the VIPR assay using HEK-293 cells heterologously expressing human channels, the IC50 for HCN1 is 2.51 µM, while the IC50 for HCN4 is 20 µM, yielding an HCN1/HCN4 selectivity ratio of approximately 8:1 [1]. In contrast, the clinically used HCN blocker ivabradine shows near-equipotent inhibition, with human HCN1 IC50 of 2.05 µM and human HCN4 IC50 of 2.15 µM, a ratio of approximately 1:1 . Similarly, zatebradine blocks human HCN1, HCN2, HCN3, and HCN4 channels with IC50 values of 1.83, 2.21, 1.90, and 1.88 µM, respectively, showing no subtype specificity .

HCN1 selectivity neuropathic pain ion channel pharmacology

Weaker HCN4 Affinity Relative to Ivabradine: Implications for Cardiac Safety Profiling

The target compound inhibits human HCN4 with an IC50 of 20 µM, which is approximately 9.3-fold weaker than ivabradine's human HCN4 IC50 of 2.15 µM [1]. This difference in potency is substantial; in native sinoatrial node (SAN) tissue where HCN4 is the dominant isoform driving pacemaker activity, ivabradine at 0.3–1 µM reduces action potential frequency by 14–17% within 2-3 hours [2]. The target compound, with its much higher IC50 for HCN4, is predicted to spare cardiac pacemaker function at concentrations effective for HCN1 blockade.

HCN4 cardiac safety off-target profile

Physicochemical Differentiation: Molecular Properties Supporting CNS Penetration Potential

The target compound has a molecular weight of 259.35 g/mol (free base) and a relatively compact structure (C15H21N3O), with an estimated logP of approximately 1.5–2.5 based on its chemical composition . This places it well within the optimal range for CNS drug candidates (MW < 400, logP 1–4). In comparison, ivabradine has a molecular weight of 468.6 g/mol and a logP of ~3.5, which exceeds the upper limits of optimal CNS penetration [1]. The lower molecular weight and moderate lipophilicity of the target compound suggest a more favorable profile for crossing the blood-brain barrier, which is critical for central HCN1 target engagement in pain and neurological research.

physicochemical properties CNS drug design Lipinski's rule of five

Optimal Research and Industrial Use Cases for 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one Hydrochloride


Dissecting HCN1- vs. HCN4-Mediated Mechanisms in Neuropathic Pain Models

The compound's ~8-fold selectivity for HCN1 over HCN4 (IC50 2.51 µM vs. 20 µM) makes it a valuable pharmacological tool for preclinical pain research. Unlike non-selective HCN blockers such as ivabradine or zatebradine, which inhibit all HCN subtypes equipotently, this compound allows experimenters to attribute observed effects on dorsal root ganglion (DRG) neuron excitability specifically to HCN1 blockade, while sparing HCN4-mediated cardiac pacemaker activity at comparable concentrations [1]. This reduces experimental confounds in rodent models of neuropathic pain.

Lead Optimization and SAR Exploration for Selective HCN1 Inhibitors

The tetrahydroquinoline core with a free piperazine moiety at the 6-position provides a synthetically tractable scaffold for medicinal chemistry campaigns. The 1,3-dimethyl substitution pattern and the unsubstituted piperazine nitrogen offer distinct vectors for further derivatization aimed at enhancing potency or selectivity . The compound serves as a versatile starting point for structure-activity relationship (SAR) studies targeting HCN1-selective inhibitors, an area of growing interest for analgesic development.

Cardiac Safety Screening Assays Requiring a Low-HCN4-Affinity Control

Given its weak HCN4 affinity (IC50 20 µM) compared to ivabradine (IC50 2.15 µM), the compound can be employed as a negative control or reference compound in cardiac ion channel safety panels . When screening novel HCN1-targeted compounds for potential cardiac liabilities, including this compound as a comparator helps to calibrate the HCN4 selectivity window, supporting regulatory-compliant cardiac safety profiling (e.g., CiPA guidelines).

Neurological Disease Research Requiring CNS-Penetrant HCN1 Modulation

The compound's favorable physicochemical properties (MW 259.35, moderate logP) suggest superior blood-brain barrier permeability compared to larger HCN blockers like ivabradine (MW 468.6) [2]. This makes it suitable for in vivo studies targeting central HCN1 channels implicated in epilepsy, anxiety, and cognitive disorders, where adequate brain exposure is essential for observing a therapeutic effect.

Quote Request

Request a Quote for 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.